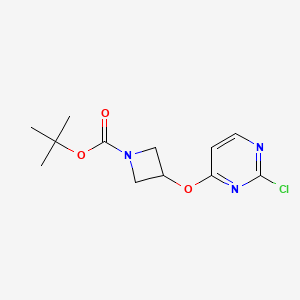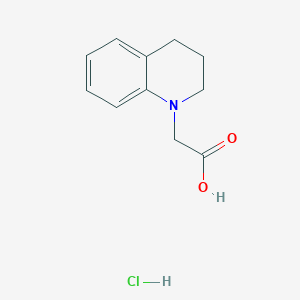
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16ClN3O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a chloropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-chloropyrimidine-4-ol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropyrimidine moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Hydrolyzing agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can yield the carboxylic acid form of the compound .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activity.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also play a role in the compound’s biological activity by affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate: Similar structure but with a different position of the chlorine atom on the pyrimidine ring.
Tert-butyl (2-chloropyrimidin-4-yl)carbamate: Contains a carbamate group instead of an azetidine ring.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring.
Uniqueness
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a chloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-chloropyrimidin-4-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCCFCXGYWJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)

![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)



![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)



![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)

![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
